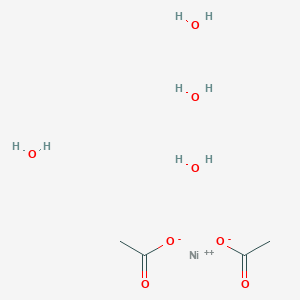
醋酸镍四水合物
描述
Nickel acetate tetrahydrate, also known as Nickel acetate tetrahydrate, is a useful research compound. Its molecular formula is C2H6NiO3 and its molecular weight is 136.76 g/mol. The purity is usually 95%.
The exact mass of the compound Nickel acetate tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Nickel acetate tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel acetate tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电镀
醋酸镍四水合物通常用于电镀工艺。 它作为镍离子来源,用于在各种基材上沉积镍,从而为镀层物体提供耐腐蚀性和光泽 .
分子磁体
它在多核镍多氧钨簇合物的合成中起着至关重要的作用。 这些化合物在分子磁体的设计中具有重要意义,分子磁体在数据存储和量子计算领域具有潜在应用 .
纺织染色
作为媒染剂,醋酸镍四水合物用于纺织染色。 它有助于将染料固定在织物上,确保颜色牢固,不易褪色 .
阳极氧化铝密封剂
它被用作阳极氧化铝密封剂,提供保护层,增强耐用性和耐腐蚀性 .
化学反应催化剂
醋酸镍四水合物在各种化学反应中充当催化剂,促进反应过程并提高反应速率,而自身在过程中不被消耗 .
镍化合物合成
该化合物还用于合成其他镍化合物,这些化合物在各种工业和研究领域都有应用 .
纳米催化剂合成
一项新应用涉及它在树脂包封镍纳米催化剂合成中的应用。 这些纳米催化剂已被表征,可用于各种化学工艺 .
抗菌和抗结核研究
作用机制
Target of Action
Nickel acetate tetrahydrate primarily targets organic substrates, where it acts as a catalyst in various organic reactions . It facilitates the formation of carbon-carbon and carbon-heteroatom bonds .
Mode of Action
The compound functions by coordinating with organic substrates and activating them for subsequent reactions . This leads to the formation of desired products . The green tetrahydrate has been shown by X-ray crystallography to adopt an octahedral structure, the central nickel center being coordinated by four water molecules and two acetate ligands .
Biochemical Pathways
Nickel acetate tetrahydrate is involved in the synthesis of metalloprophyrazines . These are active components of membranes of anion-selective electrodes . The compound can be prepared by treating nickel or nickel(II) carbonate with acetic acid .
Pharmacokinetics
It is known that the compound is easily soluble in cold and hot water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The result of nickel acetate tetrahydrate’s action is the formation of desired products in various organic reactions . For example, it is used in the preparation of polynuclear-nickel polyoxotungstate cluster compounds, which are used in designing molecular magnets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nickel acetate tetrahydrate. For instance, its solubility in water suggests that it could be more active and stable in aqueous environments . Additionally, it is used for electroplating, indicating that it can function effectively in industrial settings .
生化分析
Biochemical Properties
Nickel acetate tetrahydrate plays a role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules . The central nickel center of the compound is coordinated by four water molecules and two acetate ligands .
Molecular Mechanism
The molecular mechanism of action of nickel acetate tetrahydrate involves its interactions at the molecular level. It is known to bind with biomolecules and can potentially influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nickel acetate tetrahydrate can change over time. It is known to decompose when heated
Dosage Effects in Animal Models
The effects of nickel acetate tetrahydrate can vary with different dosages in animal models. It has been found that the median lethal dose (LD50) is 350 mg/kg for rats and 410 mg/kg for mice
Metabolic Pathways
Nickel acetate tetrahydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nickel acetate tetrahydrate involves the reaction of nickel oxide with acetic acid in the presence of water.", "Starting Materials": ["Nickel oxide", "Acetic acid", "Water"], "Reaction": [ "Add nickel oxide to a round-bottom flask", "Add acetic acid and water to the flask", "Heat the mixture under reflux for several hours", "Filter the resulting solution to remove any insoluble impurities", "Allow the solution to cool and crystallize", "Collect the crystals by filtration and wash with cold water", "Dry the crystals in a desiccator to obtain Nickel acetate tetrahydrate" ] } | |
CAS 编号 |
6018-89-9 |
分子式 |
C2H6NiO3 |
分子量 |
136.76 g/mol |
IUPAC 名称 |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI 键 |
GRNFHGJTPWYDPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |
规范 SMILES |
CC(=O)O.O.[Ni] |
| 6018-89-9 | |
Pictograms |
Irritant; Health Hazard |
同义词 |
(CH3COO)2Ni.4H2O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




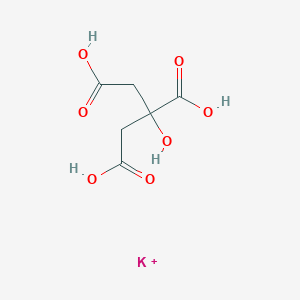

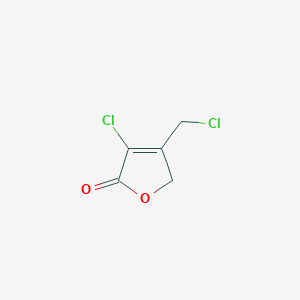
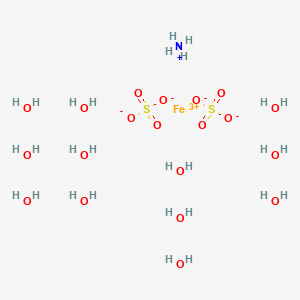


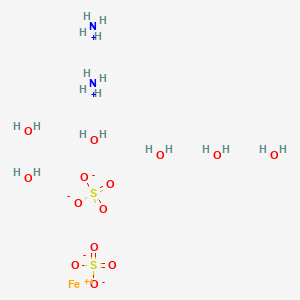
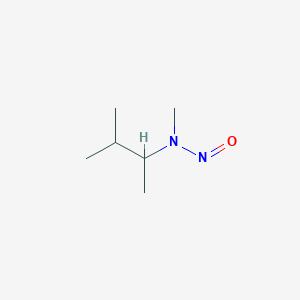

![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
